1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17910433
InChI: InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3
SMILES:
Molecular Formula: C22H36BNO3Si
Molecular Weight: 401.4 g/mol

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

CAS No.:

Cat. No.: VC17910433

Molecular Formula: C22H36BNO3Si

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole -

Specification

Molecular Formula C22H36BNO3Si
Molecular Weight 401.4 g/mol
IUPAC Name tert-butyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-dimethylsilane
Standard InChI InChI=1S/C22H36BNO3Si/c1-15-19(23-26-21(5,6)22(7,8)27-23)17-14-16(25-9)12-13-18(17)24(15)28(10,11)20(2,3)4/h12-14H,1-11H3
Standard InChI Key AXRIXTCAOIKONW-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(C3=C2C=C(C=C3)OC)[Si](C)(C)C(C)(C)C)C

Introduction

Overview

1-(tert-Butyldimethylsilyl)-5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 2304635-02-5) is a structurally complex indole derivative featuring a tert-butyldimethylsilyl (TBS) protecting group, a methoxy substituent, a methyl group, and a boronic ester moiety. Its molecular formula is C22H36BNO3Si\text{C}_{22}\text{H}_{36}\text{BNO}_{3}\text{Si}, with a molecular weight of 401.42 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatility in cross-coupling reactions and potential biological activities .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s indole core is substituted at three positions:

  • N1: Protected by a TBS group, enhancing stability and modulating solubility.

  • C2: Methyl group, influencing electronic and steric properties.

  • C3: Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions .

  • C5: Methoxy group, contributing to electron-rich aromatic systems .

Key Data

PropertyValueSource
Molecular FormulaC22H36BNO3Si\text{C}_{22}\text{H}_{36}\text{BNO}_{3}\text{Si}
Molecular Weight401.42 g/mol
IUPAC Nametert-butyl-dimethyl-[5-methoxy-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]silane
SMILESCB1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C(C=CC=C23)OC)Si(C)C(C)(C)C

Synthesis and Reactivity

Synthetic Routes

The compound is typically synthesized via multi-step protocols:

  • Indole Functionalization:

    • Lithiation of a pre-substituted indole at C3, followed by borylation with bis(pinacolato)diboron (B2_2pin2_2) or pinacolborane .

    • Silylation of the indole nitrogen using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., NaH).

  • Optimization Challenges:

    • Reaction yields depend on controlled temperature (often -78°C to 25°C) and anhydrous conditions to prevent boronic ester hydrolysis .

    • Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used to enhance solubility .

Key Reactions

  • Suzuki-Miyaura Cross-Coupling:

    • The boronic ester undergoes palladium-catalyzed coupling with aryl halides to form biaryl structures, critical in pharmaceutical intermediates .

    • Example: Reaction with 4-bromotoluene yields 3-arylindole derivatives .

  • 1,2-Metallate Rearrangements:

    • Lithiated intermediates react with electrophiles (e.g., pyridines) to access unsymmetrical 2,3-diarylated indoles, valuable in drug discovery .

  • Desilylation:

    • The TBS group is removed using tetra-n-butylammonium fluoride (TBAF), enabling further functionalization at N1.

Applications in Medicinal Chemistry

Biological Activities

Indole derivatives are renowned for diverse bioactivities:

  • Anticancer: Boron-containing indoles inhibit kinases and tubulin polymerization .

  • Antimicrobial: Methoxy and methyl substituents enhance interactions with bacterial enzymes .

  • Neuroprotective: Structural analogs modulate serotonin receptors, relevant in neurological disorders .

Case Study: Analog Synthesis

A 2023 study demonstrated the use of this compound in synthesizing C2,C3-diarylated indoles via transition metal-free 1,2-metalate rearrangement . The method achieved gram-scale production of bioactive molecules, highlighting operational simplicity and scalability .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, eye protection
StorageDesiccator at 2–8°C under argon
DisposalIncineration or specialized waste systems

Comparative Analysis with Analogues

CompoundStructural FeaturesKey Differences
1-(TBS)-3-boronoindoleLacks C2 methyl and C5 methoxyLower steric hindrance
5-Methoxyindole-3-boronic acidNo TBS or methyl groupsHigher polarity, reduced stability
2-Methyl-3-borylated indolesLacks TBS and methoxySimplified synthesis, fewer applications

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral indole boronic esters .

  • Proteolysis-Targeting Chimeras (PROTACs): Exploiting boron’s affinity for proteasomal enzymes for targeted protein degradation .

  • Materials Science: Incorporating boronated indoles into organic semiconductors for optoelectronic devices.

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